molecular formula C48H76N12O12 B12731575 Cyclo(val-pro-gly)4 CAS No. 97458-79-2

Cyclo(val-pro-gly)4

Cat. No.: B12731575
CAS No.: 97458-79-2
M. Wt: 1013.2 g/mol
InChI Key: LZVKYSOJUSENOG-GXILNZAJSA-N
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Description

Cyclo(val-pro-gly)4 is a cyclic peptide composed of valine, proline, and glycine residues. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(val-pro-gly)4 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The cyclization of the linear peptide is achieved by forming a peptide bond between the terminal amino acids. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC and a base like DIPEA .

Industrial Production Methods

Industrial production of cyclic peptides like this compound often involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature and solvent choice, are crucial for efficient production. Purification is typically achieved through high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Cyclo(val-pro-gly)4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones if sulfur-containing amino acids are present .

Scientific Research Applications

Cyclo(val-pro-gly)4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclo(val-pro-gly)4 involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The cyclic structure enhances its binding affinity and stability, making it effective in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclo(val-pro-gly)4 is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its stability and resistance to enzymatic degradation make it particularly valuable in therapeutic and industrial applications .

Properties

CAS No.

97458-79-2

Molecular Formula

C48H76N12O12

Molecular Weight

1013.2 g/mol

IUPAC Name

(2S)-N-[2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[(2-iminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C48H76N12O12/c1-26(2)38(45(69)57-17-9-13-30(57)25-61)54-35(63)22-50-43(67)32-15-11-19-59(32)47(71)40(28(5)6)56-37(65)24-52-44(68)33-16-12-20-60(33)48(72)41(29(7)8)55-36(64)23-51-42(66)31-14-10-18-58(31)46(70)39(27(3)4)53-34(62)21-49/h21,25-33,38-41,49H,9-20,22-24H2,1-8H3,(H,50,67)(H,51,66)(H,52,68)(H,53,62)(H,54,63)(H,55,64)(H,56,65)/t30-,31-,32-,33-,38-,39-,40-,41-/m0/s1

InChI Key

LZVKYSOJUSENOG-GXILNZAJSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C=O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C=N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C=O)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)CNC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)CNC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C=N

Origin of Product

United States

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